
Furan, 2-(2R)-oxiranyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(2R)-oxiranyl- is a heterocyclic organic compound characterized by a furan ring fused with an oxirane (epoxide) ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. Furans are known for their aromaticity and stability, while oxiranes are highly reactive due to the strained three-membered ring. The combination of these two moieties in Furan, 2-(2R)-oxiranyl- makes it an interesting subject of study in organic chemistry and various applied sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(2R)-oxiranyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol. This reaction proceeds through the initial ring opening of the epoxide to form an alkynyl alcohol, which then cyclizes to yield the desired furan derivative .
Industrial Production Methods
Industrial production of Furan, 2-(2R)-oxiranyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2-(2R)-oxiranyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 2-(2R)-oxiranyl-1,4-butanediol.
Wissenschaftliche Forschungsanwendungen
Furan, 2-(2R)-oxiranyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Furan derivatives have shown potential as antimicrobial and anticancer agents, and Furan, 2-(2R)-oxiranyl- is being investigated for similar applications.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism by which Furan, 2-(2R)-oxiranyl- exerts its effects involves the interaction of its reactive oxirane ring with various molecular targets. The strained three-membered ring is prone to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is harnessed in various applications, from chemical synthesis to biological assays. The furan ring’s aromaticity also contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The sulfur analog of furan, known for its aromaticity and stability.
Selenophene: The selenium analog of furan, with similar chemical properties.
Tellurophene: The tellurium analog of furan, less common but of interest in specialized applications.
Benzofuran: Furan with a fused benzene ring, used in various chemical and pharmaceutical applications.
Dibenzofuran: A compound class similar to dibenzo dioxins, with applications in materials science
Uniqueness
Furan, 2-(2R)-oxiranyl- is unique due to the presence of both a furan and an oxirane ring in its structure. This combination imparts distinct reactivity and stability, making it a versatile compound in both research and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of study highlight its importance in modern science.
Eigenschaften
CAS-Nummer |
828915-75-9 |
|---|---|
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
2-[(2R)-oxiran-2-yl]furan |
InChI |
InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2/t6-/m1/s1 |
InChI-Schlüssel |
SLPZDKCYRLRLED-ZCFIWIBFSA-N |
Isomerische SMILES |
C1[C@@H](O1)C2=CC=CO2 |
Kanonische SMILES |
C1C(O1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


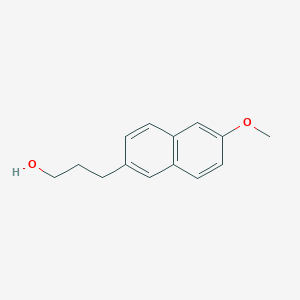
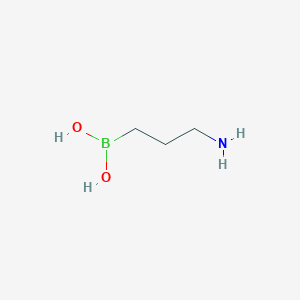
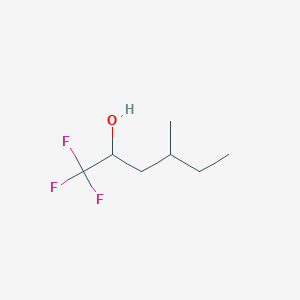
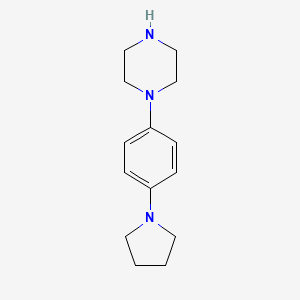



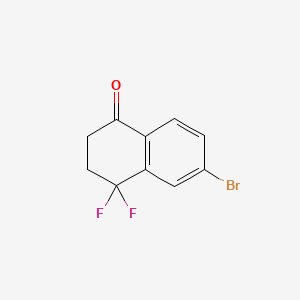
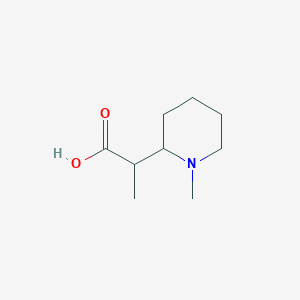
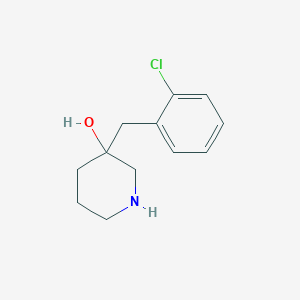
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)

![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)

